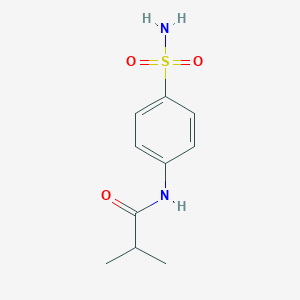
2-Methyl-N-(4-Sulfamoylphenyl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” is also known as "2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide" . It is an organic compound with the molecular formula C11H16N2O3S .
Molecular Structure Analysis
The molecular structure of “Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” consists of a propanamide backbone with a 4-sulfamoylphenyl group attached to the nitrogen atom . The molecular weight is approximately 256.32 Da .Physical And Chemical Properties Analysis
The melting point of “Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” is 228-229°C . The InChI code for this compound is "1S/C11H16N2O3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)" .Wissenschaftliche Forschungsanwendungen
Synthese neuer Verbindungen
Die Verbindung wurde bei der Synthese neuer Verbindungen wie 3-Hydrazino-3-oxo-N-(4-Sulfamoylphenyl)propanamid verwendet . Diese neue Verbindung wurde aus DEM und Hydrazinhydrat synthetisiert .
Anti-Tuberkulose-Aktivität
Das synthetisierte Hydrazid aus der Verbindung wurde auf Anti-Tuberkulose-Aktivität untersucht . Dies deutet auf die potenzielle Verwendung der Verbindung bei der Entwicklung neuer Anti-Tuberkulose-Medikamente hin .
Synthon für die Hydrazon-Bildung
Die Verbindung wurde als Synthon für die Herstellung von 3-[2-(4-Chlorbenzyliden)hydrazino]-3-oxo-N-(4-Sulfamoylphenyl)propanamid verwendet . Dies zeigt die Nützlichkeit der Verbindung bei der Bildung von Hydrazonen .
Pharmakologische Aktivitäten
Hydrazid-Hydrazone, die unter Verwendung der Verbindung gebildet werden können, wurden nachweislich eine Vielzahl von pharmakologischen Aktivitäten wie antibakterielle, antikonvulsive, entzündungshemmende, antituberkulose, intestinale antiseptische, Antidepressiva oder Thrombozytenaggregationshemmende Aktivität besitzen .
Anti-Malaria-Aktivität
Der Aroylhydrazon-Chelator, 2-Hydroxy-1-Naphthaldehyd-Isonikotinoylhydrazon, zeigte eine größere Anti-Malaria-Aktivität als Desferrioxamin gegen Chloroquin-resistente und -sensible Parasiten . Dies deutet auf die potenzielle Verwendung der Verbindung bei der Entwicklung neuer Anti-Malaria-Medikamente hin .
Hemmung des Tumorwachstums
3- und 5-Methylthiophen-2-Carboxaldehyd-α-(N)-heterocyclische Hydrazon-Derivate zeigten Aktivität zur Hemmung des Tumorwachstums gegenüber verschiedenen Zelllinien bei GI50-Werten zwischen 1,63 und 26,5 μM
Wirkmechanismus
Target of Action
The primary target of 2-methyl-N-(4-sulfamoylphenyl)propanamide is Carbonic anhydrase 5A, mitochondrial . This enzyme plays a crucial role in maintaining acid-base balance in the body, and it is involved in the reversible conversion of carbon dioxide and water into bicarbonate and protons.
Mode of Action
The compound interacts with its target, Carbonic anhydrase 5A, by inhibiting its activity . This inhibition disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, which can lead to changes in the acid-base balance within the cell .
Biochemical Pathways
The inhibition of Carbonic anhydrase 5A affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH balance and facilitating gas exchange in tissues. Disruption of this pathway can lead to changes in cellular pH and potentially affect various downstream cellular processes.
Result of Action
The result of the compound’s action is the inhibition of Carbonic anhydrase 5A, leading to disruption of the carbon dioxide hydration pathway . This can lead to changes in the acid-base balance within the cell, potentially affecting various cellular processes.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHPZBGPXIXCQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390682 |
Source


|
| Record name | Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114841-20-2 |
Source


|
| Record name | Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



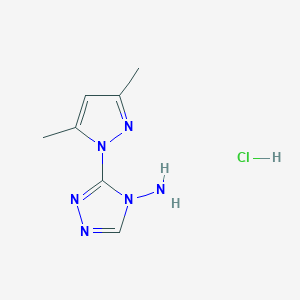
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)

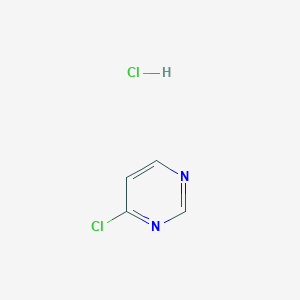
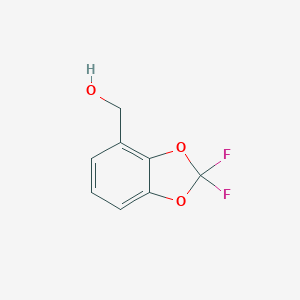
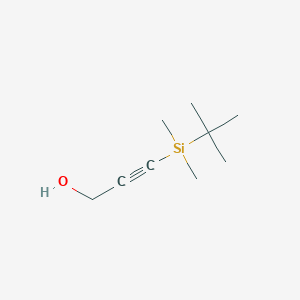
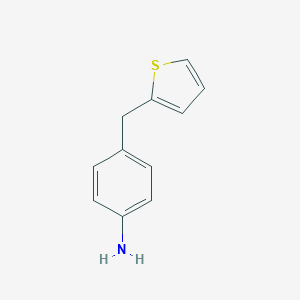
![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
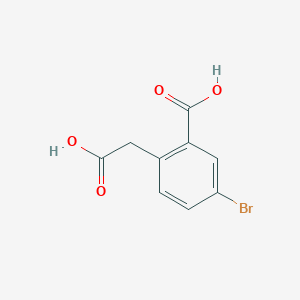

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
